molecular formula C16H22O10S2 B14144714 [(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate CAS No. 65530-21-4

[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate

Cat. No.: B14144714
CAS No.: 65530-21-4
M. Wt: 438.5 g/mol
InChI Key: QXSOYPUOFNJBDA-AQGHMYMLSA-N
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Description

[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a hexahydropyrano[3,2-d][1,3]dioxin core, which is further functionalized with methoxy, methylsulfonyloxy, and phenyl groups. Its intricate structure makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include methanesulfonyl chloride, phenylboronic acid, and methanol, among others .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents .

Scientific Research Applications

Chemistry

In chemistry, [(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes .

Medicine

In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its ability to interact with specific molecular targets makes it a promising compound for therapeutic research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,4aR,6S,7R,8S,8aR)-7,8-bis(Benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine]
  • [(2R,4aR,6S,7R,8S,8aR)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate]

Uniqueness

[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate stands out due to its specific functional groups, which impart unique chemical and biological properties

Properties

CAS No.

65530-21-4

Molecular Formula

C16H22O10S2

Molecular Weight

438.5 g/mol

IUPAC Name

[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate

InChI

InChI=1S/C16H22O10S2/c1-21-16-14(26-28(3,19)20)13(25-27(2,17)18)12-11(23-16)9-22-15(24-12)10-7-5-4-6-8-10/h4-8,11-16H,9H2,1-3H3/t11-,12-,13+,14-,15-,16+/m1/s1

InChI Key

QXSOYPUOFNJBDA-AQGHMYMLSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OS(=O)(=O)C)OS(=O)(=O)C

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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